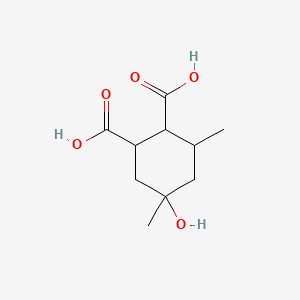
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid groups, hydroxyl groups, and methyl groups
Métodos De Preparación
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the oxidation of 3,5-dimethylcyclohexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis.
Análisis De Reacciones Químicas
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include ketones, alcohols, aldehydes, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparación Con Compuestos Similares
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
3,5-Dimethylcyclohexanol: Contains hydroxyl and methyl groups but lacks the carboxylic acid groups.
1,2-Cyclohexanedicarboxylic anhydride: Contains an anhydride functional group instead of hydroxyl and carboxylic acid groups
Propiedades
Número CAS |
75908-72-4 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
5-hydroxy-3,5-dimethylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-5-3-10(2,15)4-6(8(11)12)7(5)9(13)14/h5-7,15H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
FDHHRJNHFOASNI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1C(=O)O)C(=O)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


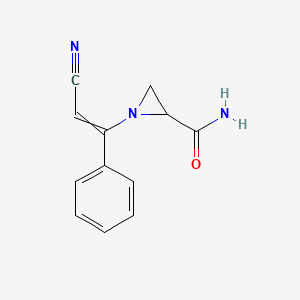
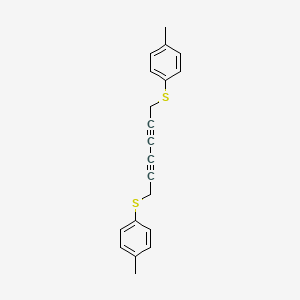
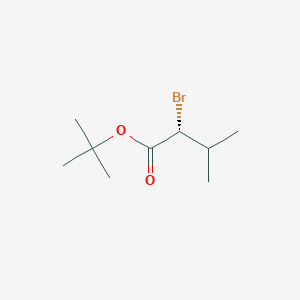
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
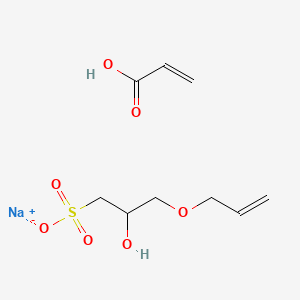
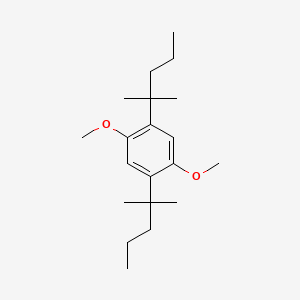
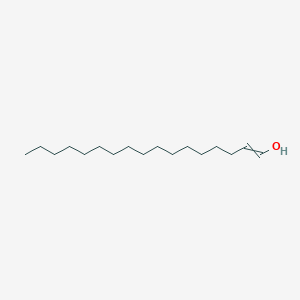
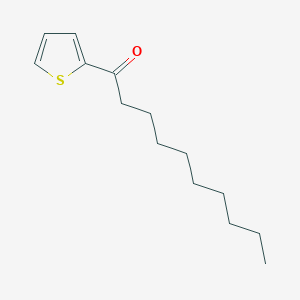
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
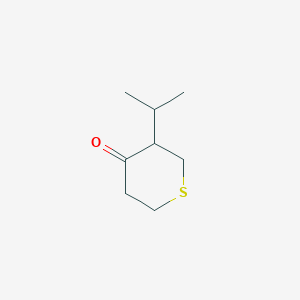
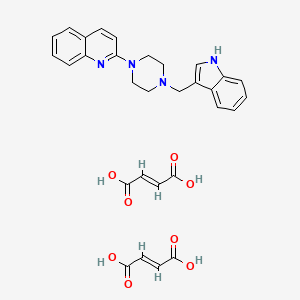

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
